molecular formula C18H15Br2N5O7 B14566583 2-Bromoaniline;2,4,6-trinitrophenol CAS No. 61799-55-1

2-Bromoaniline;2,4,6-trinitrophenol

Cat. No.: B14566583
CAS No.: 61799-55-1
M. Wt: 573.1 g/mol
InChI Key: VWQRMPYVBYYRGC-UHFFFAOYSA-N
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Description

2-Bromoaniline and 2,4,6-trinitrophenol are two distinct chemical compounds with significant applications in various fields. 2-Bromoaniline is an aromatic amine with a bromine atom attached to the benzene ring, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to the benzene ring. Both compounds are used in organic synthesis, pharmaceuticals, and industrial applications.

Preparation Methods

2-Bromoaniline

2-Bromoaniline can be synthesized through the bromination of aniline. The process involves the reaction of aniline with bromine in the presence of a solvent such as acetic acid or dilute hydrochloric acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace hydrogen atoms on the benzene ring, resulting in the formation of 2-bromoaniline .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is typically synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The nitration reaction introduces nitro groups at the ortho and para positions of the benzene ring, resulting in the formation of 2,4,6-trinitrophenol .

Chemical Reactions Analysis

2-Bromoaniline

2-Bromoaniline undergoes various chemical reactions, including:

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromoaniline

2-Bromoaniline is widely used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of brominated flame retardants and as an intermediate in the synthesis of other brominated compounds .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol has several applications in scientific research, including:

Mechanism of Action

2-Bromoaniline

The mechanism of action of 2-bromoaniline involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom and amino group on the benzene ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .

2,4,6-Trinitrophenol

The mechanism of action of 2,4,6-trinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat production. This property makes it useful as a metabolic stimulant and in biochemical studies of oxidative processes .

Comparison with Similar Compounds

2-Bromoaniline

Similar compounds to 2-bromoaniline include:

2,4,6-Trinitrophenol

Similar compounds to 2,4,6-trinitrophenol include:

Properties

CAS No.

61799-55-1

Molecular Formula

C18H15Br2N5O7

Molecular Weight

573.1 g/mol

IUPAC Name

2-bromoaniline;2,4,6-trinitrophenol

InChI

InChI=1S/2C6H6BrN.C6H3N3O7/c2*7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*1-4H,8H2;1-2,10H

InChI Key

VWQRMPYVBYYRGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)Br.C1=CC=C(C(=C1)N)Br.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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